molecular formula C9H13N3O2 B11900072 (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B11900072
M. Wt: 195.22 g/mol
InChI Key: GEIVMXAPNPSLON-LURJTMIESA-N
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Description

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a tetrahydroimidazo[4,5-C]pyridine ring system with a carboxylic acid functional group. The presence of the (S)-configuration indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the imidazopyridine ring system can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is unique due to its specific stereochemistry and the presence of both an imidazole and pyridine ring system. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(6S)-4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-9(2)7-5(10-4-11-7)3-6(12-9)8(13)14/h4,6,12H,3H2,1-2H3,(H,10,11)(H,13,14)/t6-/m0/s1

InChI Key

GEIVMXAPNPSLON-LURJTMIESA-N

Isomeric SMILES

CC1(C2=C(C[C@H](N1)C(=O)O)NC=N2)C

Canonical SMILES

CC1(C2=C(CC(N1)C(=O)O)NC=N2)C

Origin of Product

United States

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